molecular formula C21H24N4O B2910439 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide CAS No. 2034306-82-4

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide

Cat. No.: B2910439
CAS No.: 2034306-82-4
M. Wt: 348.45
InChI Key: VVAFARNNLBVEJH-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a synthetic compound featuring a 1,2,3-triazole ring fused with a branched aliphatic chain and a diphenylacetamide moiety. The triazole ring is a hallmark of click chemistry-derived compounds, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16(2)19(15-25-14-13-22-24-25)23-21(26)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,19-20H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAFARNNLBVEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The diphenylacetamide moiety can be introduced through subsequent reactions involving acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring and diphenylacetamide moiety make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties . Its ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may enhance the performance of various products, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to biological effects. The diphenylacetamide moiety may contribute to the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of 1,2,3-triazole-acetamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Key Structural Features Synthetic Route Reported Bioactivity Key Spectral Data
Target Compound
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide
- 1,2,3-Triazole ring
- Branched aliphatic chain (C4)
- Diphenylacetamide
Likely CuAAC followed by amide coupling Not explicitly reported; inferred from analogs (anticancer, antiviral) IR: Expected C=O (~1670 cm⁻¹), triazole C–N (~1300 cm⁻¹)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) - Naphthalene-OCH2 substituent
- Phenylacetamide
CuAAC between azide and alkyne Not reported; structural analogs show antiproliferative activity (HepG2 cells) IR: 1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C–N); HRMS [M+H]+: 404.1359
Compound 13
2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)-acetamide
- Benzimidazole-thioether
- p-Nitrophenylacetamide
Multi-step synthesis with azide intermediates Anti-HBV activity (IC50 < 10 µM) 1H NMR: δ 8.40 (s, triazole-H), 11.02 (s, NH)
2-(4-((4-(1,3-Dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide (5a) - Phthalimide-phenoxy group
- 4-Nitrophenylacetamide
Click chemistry with sodium azide and phenylacetamide derivatives Not reported; similar compounds tested for kinase inhibition IR: 1682 cm⁻¹ (C=O); 1H NMR: δ 5.48 (s, –OCH2)
Compound 15a
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide
- Hydroxymethyl-triazole
- Pyridinylpyrimidine-aniline
Click chemistry followed by amidation Antimyeloproliferative activity (IC50 ~5 µM) 13C NMR: δ 52.0 (–CH2), 165.0 (C=O)

Key Findings from Comparative Analysis

Synthesis Methods :

  • The target compound’s synthesis likely parallels methods for 6a and 5a , employing CuAAC for triazole formation, followed by amide coupling .
  • Unlike Compound 13 and 15a , which require multi-step functionalization (e.g., benzimidazole-thioether or hydroxymethyl groups), the target compound’s aliphatic chain simplifies synthesis but may limit solubility .

Bioactivity Trends: Triazole-acetamide hybrids with electron-withdrawing groups (e.g., –NO2 in 6b, 6c) show enhanced anticancer activity . Compound 13 and 15a demonstrate that aryl-thioether and pyrimidine substituents significantly boost antiviral and antimyeloproliferative efficacy . The absence of such groups in the target compound suggests divergent therapeutic applications.

Spectroscopic Signatures :

  • IR spectra of triazole-acetamides consistently show C=O stretches near 1670–1680 cm⁻¹ and C–N stretches at ~1300 cm⁻¹ .
  • 1H NMR signals for triazole protons appear as singlets near δ 8.3–8.4 ppm, while NH protons in acetamides resonate at δ ~10–11 ppm .

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the available data on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The introduction of the acetamide moiety can occur via the reaction of an appropriate amine with acyl chloride under basic conditions. Finally, coupling reactions may be employed to incorporate various substituents that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives that include the triazole moiety have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In a study evaluating several triazole derivatives, it was found that compounds with IC50 values ranging from 1.95 to 4.24 μM exhibited significant TS inhibition compared to standard drugs like Pemetrexed (IC50 = 7.26 μM) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound A1.95TS Inhibition
Compound B2.18TS Inhibition
Pemetrexed7.26TS Inhibition

Antimicrobial Activity

In addition to anticancer properties, several studies have reported antimicrobial activities against pathogens such as Escherichia coli and Staphylococcus aureus. Compounds exhibiting significant inhibition against these bacteria suggest a promising avenue for further exploration in antibiotic development .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the position and nature of substituents on the triazole ring significantly influence biological activity. For example:

  • Ortho-substituted compounds tend to exhibit better activity than their meta or para counterparts.
  • Increasing the number of substituents generally leads to decreased activity.
  • Specific functional groups, such as hydroxyl or halogens at strategic positions, enhance cytotoxicity .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Targeting thymidylate synthase disrupts DNA synthesis in cancer cells.
  • Membrane Disruption : Antimicrobial properties may arise from interactions with bacterial membranes.
  • Apoptosis Induction : Some derivatives may trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in vitro and in vivo:

  • Study on Anticancer Activity : A novel derivative showed significant inhibition against multiple cancer cell lines (MCF-7, HCT-116) with IC50 values lower than those for established chemotherapeutics .
  • Antimicrobial Efficacy : A compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria in laboratory settings, indicating broad-spectrum antimicrobial potential.

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